Computed Physicochemical Property Comparison: Hydrophilicity vs. N-(1H-indazol-6-yl)-6-morpholinopyrimidine-4-carboxamide (GSK-J4)
The target compound's calculated partition coefficient (XLogP3-AA) is 0.6 [1]. In contrast, the structurally analogous inhibitor GSK-J4, N-(1H-indazol-6-yl)-6-morpholinopyrimidine-4-carboxamide, has a significantly higher predicted XLogP3 value of 1.8 [2]. The introduction of the benzotriazole group in place of an indazole increases polarity due to an additional nitrogen atom in the heterocyclic system, resulting in a 1.2 log unit shift toward hydrophilicity. This difference is critical for aqueous solubility and membrane permeability profiles.
| Evidence Dimension | Octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | N-(1H-indazol-6-yl)-6-morpholinopyrimidine-4-carboxamide (GSK-J4) (XLogP3: 1.8) |
| Quantified Difference | ΔXLogP3 = -1.2 |
| Conditions | In silico prediction using XLogP3 3.0 algorithm (PubChem release 2021.05.07) [1][2] |
Why This Matters
A 1.2 log unit lower lipophilicity can translate to substantially different kinetic solubility and formulation requirements, directly influencing selection for in vitro assay development versus in vivo studies.
- [1] PubChem. (2026). Compound Summary for CID 92104962: N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-morpholinopyrimidine-4-carboxamide. National Center for Biotechnology Information. Retrieved April 30, 2026. View Source
- [2] PubChem. (2026). Compound Summary for CID 71480306: N-(1H-indazol-6-yl)-6-morpholinopyrimidine-4-carboxamide (GSK-J4). National Center for Biotechnology Information. Retrieved April 30, 2026. View Source
